An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzylamino)-2-cyclopropylethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzylamino)-2-cyclopropylethan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
2-(Benzylamino)-2-cyclopropylethan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical research as a structural motif or building block in the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is a critical prerequisite for its effective utilization in drug discovery and development. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation potential. This guide provides a comprehensive overview of the known characteristics of this compound, outlines authoritative, step-by-step protocols for the experimental determination of its key physicochemical parameters, and presents a conceptual framework illustrating the interplay between these properties and a compound's pharmacokinetic profile.
Introduction: The Foundational Role of Physicochemical Properties in Drug Development
In the intricate process of drug discovery, the journey from a hit compound to a viable drug candidate is rigorously guided by an understanding of its chemical and physical characteristics. Properties such as molecular weight, lipophilicity (LogP/LogD), solubility, and ionization state (pKa) are not mere data points; they are critical determinants of a molecule's ultimate success. They dictate how a compound interacts with the physiological environment, influencing its ability to cross membranes, bind to its target, avoid metabolic breakdown, and be cleared from the body. Lipophilicity, for instance, is a key factor in membrane penetration, plasma protein binding, and CNS penetration.[1] The acid-base property of a molecule, quantified by its pKa, governs its solubility and absorption, which are highly dependent on the ionization state of the compound at a given pH.[2]
This guide focuses on 2-(Benzylamino)-2-cyclopropylethan-1-ol, a molecule incorporating a cyclopropyl group—a structural feature often used in medicinal chemistry to enhance metabolic stability and binding affinity.[3] The benzylamino group provides a site for further functionalization, making it a versatile building block. By thoroughly characterizing its physicochemical profile, researchers can make informed decisions regarding its potential as a scaffold in drug design, predict its in vivo behavior, and develop appropriate formulation strategies.
Core Physicochemical Profile
The following section details the known structural and physical properties of 2-(Benzylamino)-2-cyclopropylethan-1-ol, primarily based on data available for its hydrochloride salt form, which is common for amine-containing compounds to improve stability and handling.
Chemical Identity
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IUPAC Name: 2-(Benzylamino)-2-cyclopropylethan-1-ol
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Form: Typically handled as the hydrochloride salt.
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CAS Number: 2665661-01-6 (for the hydrochloride salt).
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Chemical Structure (Free Base):
(Image generated for illustrative purposes)
Quantitative Properties Summary
The quantitative data available, primarily for the hydrochloride salt, are summarized below. It is important to note that properties such as solubility and melting point will differ between the free base and its salt form.
| Property | Value (for Hydrochloride Salt unless stated) | Source | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₈ClNO | Defines the elemental composition. | |
| Molecular Weight | 227.735 g/mol | A key component of Lipinski's Rule of 5 for "drug-likeness". | |
| Physical Form | White hygroscopic powder. | Influences handling, storage, and formulation requirements. | |
| Melting Point | 155-160 °C (with decomposition) | Indicates purity and thermal stability. | |
| Solubility | Highly soluble in water and polar organic solvents. | Crucial for formulation, bioavailability, and in vitro assay design. | |
| Storage | 2-8 °C, in tightly sealed containers under dry conditions. | Essential for maintaining compound integrity and preventing degradation. |
Experimental Determination of Key Parameters
Where specific experimental data for the free base is not publicly available, standardized, authoritative methods must be employed for its characterization. The following sections provide detailed, field-proven protocols for determining the most critical physicochemical properties: lipophilicity (LogD), aqueous solubility, and pKa.
Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method
Causality: Lipophilicity is arguably the most important physicochemical property for a drug candidate, as it impacts nearly every aspect of ADME.[1] The distribution coefficient (LogD) is a more physiologically relevant measure than LogP for ionizable compounds because it is determined at a specific pH, typically 7.4 to mimic blood serum.[1][4] The shake-flask method is the "gold standard" technique for its direct measurement of partitioning between an aqueous and an organic phase.[4][5]
Methodology (Adapted from OECD Guideline 107 and established practices[5][6]):
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Phase Preparation:
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Prepare a phosphate buffer solution at pH 7.4.[6]
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Pre-saturate n-octanol with the pH 7.4 buffer and, separately, pre-saturate the pH 7.4 buffer with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period.[5][6] This ensures the two phases are in equilibrium before the experiment begins.
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Sample Preparation:
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Prepare a stock solution of 2-(Benzylamino)-2-cyclopropylethan-1-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[4]
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Partitioning:
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In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected lipophilicity to ensure the final concentration in both phases is quantifiable.[6]
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Add a small aliquot of the compound stock solution to the vial. The final concentration should be low enough to avoid solubility issues in either phase.
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Seal the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to allow equilibrium to be reached (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers.
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-
Quantification:
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Carefully withdraw a precise aliquot from both the n-octanol and the aqueous phase.
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Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve must be generated for accurate quantification.
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-
Calculation:
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The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
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Protocol: Determination of Aqueous Solubility via Flask Method
Causality: Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. The flask method is a standard thermodynamic approach recommended by the OECD for substances with solubility >10⁻² g/L.[7][8]
Methodology (Based on OECD Guideline 105[7][8]):
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Equilibrium Setup:
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Add an excess amount of solid 2-(Benzylamino)-2-cyclopropylethan-1-ol to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a glass flask. The excess solid is crucial to ensure a saturated solution is formed.
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Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a magnetic stirrer or shaker bath.
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Allow the mixture to stir for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. A preliminary test can help determine the necessary time.[8]
-
-
Phase Separation:
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After equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Separate the saturated aqueous solution from the excess solid. This must be done carefully to avoid including solid particles. Centrifugation or filtration through a syringe filter (ensuring the compound does not adsorb to the filter material) are common methods.[7]
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-
Quantification:
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Accurately dilute the clear, saturated supernatant.
-
Measure the concentration of the dissolved compound using a suitable and validated analytical method (e.g., HPLC-UV, LC-MS).
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Result Expression:
-
The solubility is reported as a mass concentration (e.g., in mg/mL or µg/mL) at the specified temperature and pH.
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Protocol: Determination of pKa via Potentiometric Titration
Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for predicting its behavior in different parts of the body, which have varying pH levels (e.g., stomach vs. intestine). Potentiometric titration is a highly reliable and widely used method for pKa determination.[9][10][11]
Methodology (Based on established potentiometric methods[9][11]):
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of 2-(Benzylamino)-2-cyclopropylethan-1-ol in a solvent in which both the acidic and basic forms of the analyte are soluble (often a co-solvent system like methanol/water or acetonitrile/water is required for compounds with low water solubility).[10] The concentration should be around 1 mM.[11]
-
Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[9][11]
-
Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[9][11]
-
-
Titration:
-
Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
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As 2-(Benzylamino)-2-cyclopropylethan-1-ol is a base (due to the amino group), it will be titrated with a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.
-
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Data Analysis:
Conceptual Framework: The Physicochemical-ADME Relationship
The physicochemical properties of a compound do not act in isolation. They are interconnected and collectively determine the pharmacokinetic profile of a potential drug. The diagram below illustrates this crucial relationship, showing how fundamental properties influence the primary stages of ADME.
Caption: Interplay between core physicochemical properties and the ADME profile of a drug candidate.
Conclusion
The systematic characterization of 2-(Benzylamino)-2-cyclopropylethan-1-ol's physicochemical properties is a non-negotiable step in evaluating its potential in drug discovery. While some data for its hydrochloride salt are available, a full profile of the free base requires rigorous experimental determination using standardized protocols as outlined in this guide. By investing in the accurate measurement of lipophilicity, solubility, and pKa, researchers can build a robust data package that enables predictive modeling, informs rational drug design, and ultimately de-risks the progression of new chemical entities through the development pipeline.
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